molecular formula C11H18Cl2N2O2 B2753056 1,6-Dimethyl-4-(pyrrolidin-3-yloxy)-1,2-dihydropyridin-2-one dihydrochloride CAS No. 2415542-79-7

1,6-Dimethyl-4-(pyrrolidin-3-yloxy)-1,2-dihydropyridin-2-one dihydrochloride

Cat. No.: B2753056
CAS No.: 2415542-79-7
M. Wt: 281.18
InChI Key: DHGYXXODZXEACL-UHFFFAOYSA-N
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Description

1,6-Dimethyl-4-(pyrrolidin-3-yloxy)-1,2-dihydropyridin-2-one dihydrochloride is a chemical compound with the molecular formula C11H16N2O2 It is known for its unique structure, which includes a pyrrolidine ring and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-4-(pyrrolidin-3-yloxy)-1,2-dihydropyridin-2-one dihydrochloride typically involves the reaction of pyrrolidine derivatives with pyridinone precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-4-(pyrrolidin-3-yloxy)-1,2-dihydropyridin-2-one dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding pyridinone oxides.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of substituted pyrrolidin-3-yloxypyridin-2-one derivatives.

Scientific Research Applications

1,6-Dimethyl-4-(pyrrolidin-3-yloxy)-1,2-dihydropyridin-2-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-4-(pyrrolidin-3-yloxy)-1,2-dihydropyridin-2-one dihydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating inflammatory responses and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A simpler analog with similar structural features.

    Pyrrolidine-2,5-diones: Compounds with additional functional groups that enhance their biological activity.

    Prolinol: A related compound with a hydroxyl group that affects its reactivity.

Uniqueness

1,6-Dimethyl-4-(pyrrolidin-3-yloxy)-1,2-dihydropyridin-2-one dihydrochloride stands out due to its unique combination of a pyrrolidine ring and a pyridinone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1,6-dimethyl-4-pyrrolidin-3-yloxypyridin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.2ClH/c1-8-5-10(6-11(14)13(8)2)15-9-3-4-12-7-9;;/h5-6,9,12H,3-4,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGYXXODZXEACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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